molecular formula C6H7BrO2 B042612 2-Bromocyclohexane-1,3-dione CAS No. 60060-44-8

2-Bromocyclohexane-1,3-dione

Cat. No. B042612
CAS RN: 60060-44-8
M. Wt: 191.02 g/mol
InChI Key: UBUJDMSDEQBNTG-UHFFFAOYSA-N
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Description

2-Bromocyclohexane-1,3-dione is a chemical compound that is part of the cyclohexanedione family, which are known for their diverse chemical reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexane ring, which also contains two ketone groups at the first and third carbon atoms.

Synthesis Analysis

The synthesis of derivatives of 2-bromocyclohexane-1,3-dione can be achieved through various methods. For instance, alpha-allylcyclohexane-1,3-diones can undergo a reaction with pyridinium hydrobromide perbromide in dichloromethane to afford mixtures of 2-bromomethyltetrahydrobenzofuran-4-ones and 3-bromomethyltetrahydrobenzopyran-5-ones . Another method involves the bromination of bicyclo[3.3.1]nonane-2,6-dione with copper(II) bromide, leading to epimeric alpha-bromo diketones and eventually alpha,alpha'-dibromo diketones . Additionally, 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes can be synthesized using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, demonstrating the versatility of brominated cyclohexanediones in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromocyclohexane-1,3-dione derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . X-ray diffraction analyses can also be used to determine the solid-state conformations of brominated compounds, providing insights into their configuration and conformation .

Chemical Reactions Analysis

2-Bromocyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, the compound can be used in palladium-catalyzed three-component cyclization reactions with carbon monoxide and arylhydrazines to produce 2-anilinohydroisoindoline-1,3-diones . The bromine atom in the molecule acts as a reactive site for further chemical transformations, such as the synthesis of spirocyclopropanes and the formation of bromo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromocyclohexane-1,3-dione derivatives are influenced by the presence of the bromine atom and the ketone groups. These functional groups affect the reactivity, solubility, and stability of the compound. The bromine atom, in particular, makes the molecule a useful intermediate in organic synthesis due to its ability to participate in various substitution and elimination reactions . The conformational studies of related compounds suggest that the presence of substituents can lead to an equilibrium mixture of different forms in solution .

Scientific Research Applications

  • Synthesis of α-Iodoketones from Allylic Alcohols : 2,2-Diiododimedone, related to 2-Bromocyclohexane-1,3-dione, serves as a mild electrophilic iodinating agent. This compound is useful in the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols, providing new strategies for organic synthesis (Martinez-Erro et al., 2017).

  • Production of Pharmaceuticals : Cyclohexane-1, 3-dione, a related compound, can be used as a starting material for the synthesis of 2-bromoresorcinol. This process is significant in producing pharmaceuticals with improved properties (Schamp & Pooter, 2010).

  • Synthesis of Pyrrole Derivatives : An efficient method for synthesizing 1,2,3,5-tetrasubstituted pyrrole derivatives from 2-(2-bromoallyl)-1,3-dicarbonyl compounds has been demonstrated. This method has potential applications in organic synthesis (Demir et al., 2002).

  • Ecologically Active Compounds from Plants : 2-Octanoylcyclohexane-1,3-dione, a novel compound from Philodendron guttiferum, represents a potentially ecologically active substance (El‐Seedi et al., 2001).

  • Cyclization Reactions : Palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines leads to 2-anilinohydroisoindoline-1,3-diones, a valuable reaction in organic chemistry (Yoon & Cho, 2015).

  • Synthesis of Spirocyclopropanes : An efficient method for synthesizing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes has been demonstrated using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (Nambu et al., 2016).

  • Kairomones in Pest Control : Certain 2-acylcyclohexane-1,3-diones act as kairomones in lepidopteran larvae, causing parasites like Venturia canescens to oviposit. This property can be exploited in controlling parasites in lepidopteran species (Mudd, 1981).

Safety And Hazards

When handling 2-Bromocyclohexane-1,3-dione, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours4. Contact with skin and eyes should be avoided, and personal protective equipment should be worn4.


properties

IUPAC Name

2-bromocyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJDMSDEQBNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377871
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocyclohexane-1,3-dione

CAS RN

60060-44-8
Record name 2-bromocyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of cyclohexane-1,3-dione (1.12 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction mixture was stirred for 2 h and then the product was isolated by filtration. The precipitate was washed twice with Et2O (100 mL) and then dried in vacuo to give the title compound in quantitative yield as a buff solid, which was used without further purification. LCMS (ES+) 190.9 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
FF d Ragab - 2014 - academia.edu
The study reported in this review involved a detailed survey about t cyclohexandione and its derivatives, which considered versatile reagents for derivatives. Due to its active dicarbonyl …
Number of citations: 2 www.academia.edu
N Noroozi Pesyan, F Karimi, H Batmani… - Organic Chemistry …, 2020 - orgchemres.org
Reaction of 1,3-cyclohexanedione, aldehydes, and cyanogen bromide leads to the selective formation of octahydro-1H-xanthene-1,8(2H)-diones in moderate to good yields at room …
Number of citations: 2 www.orgchemres.org
N Schamp, H De Pooter - Bulletin des Sociétés Chimiques …, 1966 - Wiley Online Library
A procedure for the synthesis of 2‐bromoresorcinol (III), with cyclohexane‐1, 3‐dione as the starting material, is described. Cyclohexane‐l, 3‐dione (VIII), prepared by the catalytic …
Number of citations: 5 onlinelibrary.wiley.com
T Wakui, Y Otsuji, E Imoto - 1974 - core.ac.uk
The reactions of 2, 2-dibromodimedone (1), 2, 2-dibromo-cyclohexane-1, 3-dione (2) and 2, 2-dibromoindan-1, 3-dione (3) with a variety of nucleophiles were studied. The reaction of 1, …
Number of citations: 3 core.ac.uk
JM Guernon, YJ Wu - Tetrahedron letters, 2011 - Elsevier
We describe the use of 3-bromocyclohexane-1,2-dione, an air stable, versatile reagent for the Hantzsch thiazole synthesis and the synthesis of other closely related heterocycles. …
Number of citations: 26 www.sciencedirect.com
AR Katritzky, CM Marson - The Journal of Organic Chemistry, 1987 - ACS Publications
Products are isolated and pathways established for the reactions of cyclohexane-1, 3-diones with Vilsmeier reagents. Similarities between those reactions and the reactions of some 2-…
Number of citations: 28 pubs.acs.org
F Azarakhshi, N Farhadyar - Int. J. Bio-Inorg. Hybd. Nanomat, 2012 - ijbihn.iauvaramin.ac.ir
NBO analysis, hybrid density functional theory (B3LYP/6-311+ G**) and ab initio molecular orbital (HF/6-311+ G**) based methods were used to study the anomeric effects (AE), …
Number of citations: 1 ijbihn.iauvaramin.ac.ir
LK Dalton, T Teitei - Australian Journal of Chemistry, 1969 - CSIRO Publishing
Ethyl 2-pyridylacetate reacted with p-benzoquinone and p-toluoquinone in acetic acid to give 3-hydroxy- and 1-methyl-3-hydroxy-10- ethoxycarbonylbenz[b]-indolizine respectively, …
Number of citations: 11 www.publish.csiro.au
YY Han, YY Jiao, D Ren, Z Hu… - Asian Journal of …, 2017 - Wiley Online Library
A practical and efficient method has been developed for the preparation of polysubstituted furans by using a visible‐light‐promoted photoredox approach. The one‐pot synthesis …
Number of citations: 11 onlinelibrary.wiley.com
H Jiang, Y Cheng, Y Zhang, S Yu - Organic letters, 2013 - ACS Publications
A conceptually new strategy has been described for the mild, practical, and environmentally friendly preparation of naphthols and furans using a visible-light promoted photoredox …
Number of citations: 105 pubs.acs.org

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